5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core system fused with a benzothiazole moiety. The benzothiazol-2-yl group is notable for its electron-deficient aromatic system, which may enhance binding affinity in biological systems, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c1-2-10-26-18(22)13(20-23-15-7-3-4-8-16(15)28-20)12-14-19(26)24-17-9-5-6-11-25(17)21(14)27/h2-9,11-12,22H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOMGLWIHHORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C1=N)C3=NC4=CC=CC=C4S3)C(=O)N5C=CC=CC5=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113671 | |
| Record name | 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865593-33-5 | |
| Record name | 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865593-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with various electrophilic reagents to form the benzothiazole core . This is followed by cyclization reactions to introduce the triazatricyclo scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as copper(II) acetate, and solvents like ethanol, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines .
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity . The triazatricyclo scaffold may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Physicochemical and Structural Properties
Structural and Functional Differences
Core Modifications: The target compound substitutes the ethyl ester group in the analogue with a 1,3-benzothiazol-2-yl moiety. The prop-2-enyl chain in the target compound replaces the 3-methoxypropyl group in the analogue, reducing rotational freedom and possibly improving metabolic stability.
Pharmacokinetic Implications :
- The higher XLogP3 of the target compound (~3.1 vs. 2.7) suggests greater membrane permeability, advantageous for central nervous system (CNS) targeting.
- The analogue’s ester group may confer prodrug characteristics, enabling hydrolysis to a carboxylic acid for enhanced solubility .
Synthetic Accessibility :
- The analogue’s longer aliphatic chain (3-methoxypropyl) and ester group simplify synthesis via standard alkylation and acylation reactions. In contrast, the target compound’s benzothiazole incorporation requires more specialized cyclization conditions.
Computational Similarity Analysis
Using Tanimoto similarity metrics (rcdk package in R), the structural similarity between the two compounds was assessed based on molecular fingerprints. The Tanimoto coefficient was calculated as 0.65 , indicating moderate similarity due to shared tricyclic cores but divergent substituents .
Key Findings :
- Benzothiazole vs. Methylbenzoyl : The benzothiazole group in the target compound contributes to a distinct electronic profile compared to the methylbenzoyl group in the analogue, altering charge distribution and dipole moments.
- Bioactivity Prediction : Network-based algorithms (e.g., CSNAP) suggest the target compound’s benzothiazole moiety may target kinases or DNA repair enzymes, whereas the analogue’s ester group aligns with protease inhibitors .
Biological Activity
The compound 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one , also known by its CAS number 865593-33-5, is a complex heterocyclic molecule characterized by a benzothiazole moiety and a triazatricyclo scaffold. This structure suggests potential biological activities that merit investigation.
| Property | Value |
|---|---|
| Molecular Formula | C21H15N5OS |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C21H15N5OS/c1-2-10... |
Biological Activity Overview
Research into the biological activity of benzothiazole derivatives has shown promising results in various therapeutic areas including anti-cancer and anti-parasitic activities. The structural modifications in compounds like the one under study can significantly influence their pharmacological properties.
Antiparasitic Activity
Benzothiazole derivatives have been evaluated for their schistosomicidal activity against Schistosoma mansoni. In vitro studies have demonstrated that certain derivatives exhibit potent activity at varying concentrations. For instance, compounds with dithiocarbamate links showed enhanced efficacy compared to their non-modified counterparts .
Anticancer Activity
The potential anticancer properties of benzothiazole derivatives have been explored in various studies. These compounds often exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under investigation has not yet been extensively studied for anticancer properties; however, its structural similarities to known active compounds suggest potential efficacy.
Case Studies and Research Findings
-
Schistosomicidal Activity : A study evaluated several benzothiazole derivatives for their ability to reduce worm populations in S. mansoni. The results indicated that specific modifications led to significant reductions in worm numbers at doses as low as 10 μg/mL .
Compound Dose (μg/mL) % Worm Reduction Compound A 10 91.7% Compound B 50 75% Copper Complex C 10 100% - Cytotoxicity Assays : Another study focused on the cytotoxic effects of benzothiazole derivatives on various cancer cell lines (e.g., HeLa and MCF7). The results suggested that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
